molecular formula C24H22O2 B6355222 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1002246-15-2

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No. B6355222
CAS RN: 1002246-15-2
M. Wt: 342.4 g/mol
InChI Key: RLOWWLZEXTUQAP-RVDMUPIBSA-N
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Description

This compound is a type of organic compound known as a phenylpropanoid . These are aromatic compounds containing a phenylpropanoid moiety, which consists of a phenyl group substituted at the second position by a propene .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyloxyphenyl group and a dimethylphenyl group attached to a prop-2-en-1-one backbone . The presence of these groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the phenyl and propene groups . These groups are often involved in reactions such as addition, substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the phenyl and propene groups could affect its polarity, solubility, and stability .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications . This could include investigating its biological activity and potential uses in fields such as medicine or agriculture .

properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-18-8-12-22(16-19(18)2)24(25)15-11-20-9-13-23(14-10-20)26-17-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOWWLZEXTUQAP-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one

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